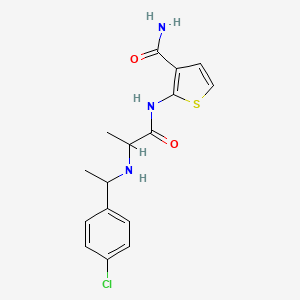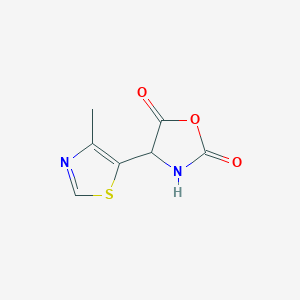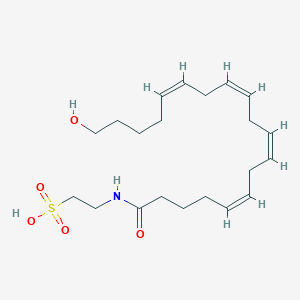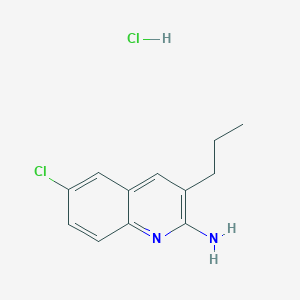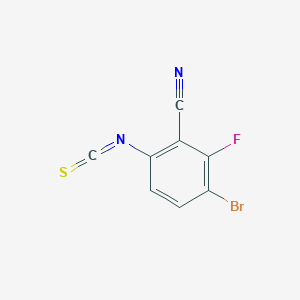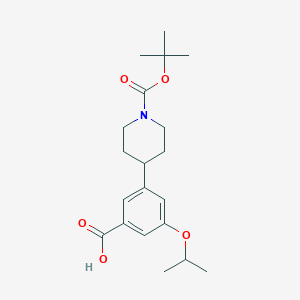
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a benzoic acid moiety, and an isopropoxy group. It is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the benzoic acid derivative. One common method involves the use of tert-butyl 4-piperidone as a starting material, which undergoes a series of reactions including alkylation, esterification, and hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Aplicaciones Científicas De Investigación
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid primarily involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine and benzoic acid moieties of the compound help to position the target protein and the E3 ligase in close proximity, facilitating the formation of the ternary complex necessary for protein degradation .
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-Butoxycarbonyl)-4-piperidone: Used in the synthesis of various organic compounds, including epidermal growth factor analogs.
((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: Another rigid linker used in PROTAC development.
Uniqueness
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid is unique due to its specific combination of functional groups, which provide both rigidity and flexibility in the development of PROTACs. This unique structure allows for the optimization of drug-like properties and the efficient formation of ternary complexes, making it a valuable tool in targeted protein degradation research .
Propiedades
Fórmula molecular |
C20H29NO5 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C20H29NO5/c1-13(2)25-17-11-15(10-16(12-17)18(22)23)14-6-8-21(9-7-14)19(24)26-20(3,4)5/h10-14H,6-9H2,1-5H3,(H,22,23) |
Clave InChI |
JZCXTAVMQYDKHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=CC(=C1)C(=O)O)C2CCN(CC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



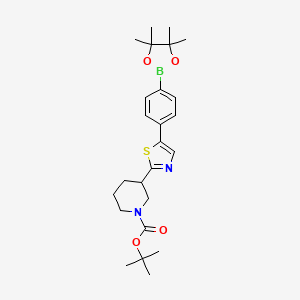

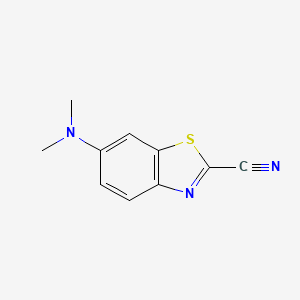
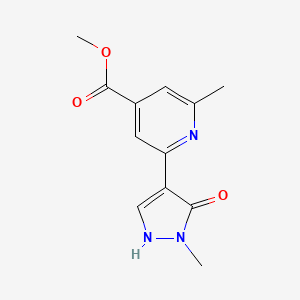
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
